6-Bromo-3-methylindolin-2-one

Description

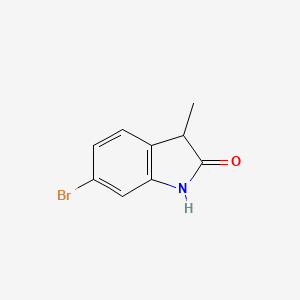

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-5-7-3-2-6(10)4-8(7)11-9(5)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTRLWBSKIYPKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=C(C=C2)Br)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299660 | |

| Record name | 6-bromo-3-methyl-1,3-dihydro-2h-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90725-50-1 | |

| Record name | 90725-50-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-bromo-3-methyl-1,3-dihydro-2h-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Bromo-3-methylindolin-2-one CAS number and properties

An In-depth Technical Guide to 6-Bromo-3-methylindolin-2-one

Introduction: Unveiling a Key Heterocyclic Scaffold

This compound is a substituted oxindole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The core indolin-2-one structure is a privileged motif found in numerous biologically active compounds and approved pharmaceuticals. The strategic placement of a bromine atom at the 6-position and a methyl group at the 3-position provides chemists with versatile handles for further molecular elaboration. The bromine atom is particularly valuable, serving as a key functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. The methyl group at the C3 stereocenter introduces chirality, a critical consideration in modern drug design for achieving target specificity and reducing off-target effects.

This guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a pivotal building block for researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research.

Core Identifiers

| Identifier | Value | Source |

| CAS Number | 90725-50-1 | [1][2][3] |

| Molecular Formula | C₉H₈BrNO | [1] |

| Molecular Weight | 226.07 g/mol | [1] |

| Canonical SMILES | CC1C2=C(C=C(C=C2)Br)NC1=O | [1] |

Physicochemical Data

The following table summarizes key physicochemical properties, which are critical for designing experimental conditions such as reaction solvent selection, purification methods, and formulation strategies.

| Property | Value | Source |

| Boiling Point | 317.3°C at 760 mmHg | [1] |

| Flash Point | 145.7°C | [1] |

| Density | 1.535 g/cm³ | [1] |

| pKa | 13.43 ± 0.40 (Predicted) | [1] |

| LogP | 2.64 | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |

Synthesis and Reactivity

The synthesis of substituted indoles is a well-established field, yet the introduction of specific substitution patterns requires carefully chosen strategies.

Representative Synthetic Pathway

While specific high-yield syntheses for this compound are often proprietary, a general and illustrative approach can be adapted from methodologies for similar bromoindole derivatives. A common strategy involves the functionalization of a pre-existing 6-bromoindole core. For instance, a Friedel-Crafts reaction can be employed to introduce a substituent at the C3 position, followed by subsequent transformations.

A patent for a related compound outlines a multi-step synthesis beginning with 6-bromoindole, which undergoes a Friedel-Crafts reaction, followed by amidation and reduction to yield a functionalized intermediate.[4] This highlights a robust and scalable approach for elaborating the indole scaffold.

Sources

An In-depth Technical Guide to the Synthesis of 6-Bromo-3-methylindolin-2-one

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 6-Bromo-3-methylindolin-2-one, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The synthesis is strategically designed in two primary stages: the synthesis of the precursor 6-bromooxindole, followed by a selective methylation at the C3 position. This document delves into the mechanistic underpinnings of the reactions, provides detailed experimental protocols, and offers insights into the critical parameters that ensure high yield and purity of the final product. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing them with the necessary technical details to replicate and optimize this synthesis.

Introduction: The Significance of the Oxindole Scaffold

The indolin-2-one, or oxindole, core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] These molecules have garnered significant attention due to their diverse pharmacological activities, including but not limited to, potent inhibitors of tyrosine kinases.[1] The strategic incorporation of substituents onto the oxindole ring allows for the fine-tuning of their biological activity. Specifically, the presence of a bromine atom at the 6-position and a methyl group at the 3-position, as in this compound, can significantly influence the molecule's binding affinity and selectivity for various biological targets. This guide focuses on a reliable synthetic route to access this important building block.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached through a two-step sequence, starting with the commercially available 6-bromoindole. This strategy ensures the correct placement of the bromine substituent from the outset and simplifies the subsequent transformations. The overall synthetic workflow is depicted below:

Sources

A Technical Guide to 6-Bromo-3-methylindolin-2-one: Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of 6-Bromo-3-methylindolin-2-one, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The indolin-2-one (oxindole) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules. This document details the precise chemical structure, IUPAC nomenclature, and key physicochemical properties of the title compound. Furthermore, it presents a validated, step-by-step synthetic protocol, including mechanistic insights and characterization data. The guide concludes with a discussion of its potential applications as a versatile building block in modern drug development, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.

The Indolin-2-one Scaffold: A Privileged Structure in Medicinal Chemistry

The indolin-2-one core is a bicyclic aromatic heterocycle that has garnered immense attention from medicinal chemists. Its rigid structure, combined with the presence of hydrogen bond donors and acceptors, allows it to serve as a robust scaffold for presenting diverse functional groups in a well-defined three-dimensional space. This enables potent and selective interactions with various biological targets. The versatility of the oxindole ring system is demonstrated by its presence in a wide array of approved pharmaceuticals and clinical candidates, most notably in the field of oncology as tyrosine kinase inhibitors. The strategic functionalization of the oxindole core at positions C3, C5, C6, and N1 allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.

Chemical Identity of this compound

Chemical Structure

The molecular structure of this compound is characterized by a central indolin-2-one core. A bromine atom is substituted at the C6 position of the benzene ring, and a methyl group is attached to the chiral center at the C3 position.

Caption: Chemical structure of this compound.

IUPAC Nomenclature

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-Bromo-3-methyl-1,3-dihydro-2H-indol-2-one .[1]

-

Indol-2-one: Specifies the core bicyclic structure containing a lactam.

-

1,3-dihydro-2H: Indicates the saturation at positions 1 and 3.

-

6-Bromo: Denotes the bromine substituent at position 6 of the aromatic ring.

-

3-methyl: Denotes the methyl substituent at position 3 of the five-membered ring.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is provided below. These values are critical for designing experimental conditions, including reaction setups, purification procedures, and formulation studies.

| Property | Value | Reference |

| CAS Number | 90725-50-1 | [1] |

| Molecular Formula | C₉H₈BrNO | [1] |

| Molecular Weight | 226.07 g/mol | [1] |

| Boiling Point | 317.3°C at 760 mmHg (Predicted) | [1] |

| Density | 1.535 g/cm³ (Predicted) | [1] |

| Flash Point | 145.7°C (Predicted) | [1] |

| pKa | 13.43 ± 0.40 (Predicted) | [1] |

| LogP | 2.64 (Predicted) | [1] |

Synthesis and Mechanistic Considerations

The synthesis of 3-substituted oxindoles is a well-documented area of organic chemistry. For this compound, a robust and logical approach involves an intramolecular Friedel-Crafts-type cyclization of an N-acylated aniline precursor. This method offers high yields and good control over the substitution pattern.

Synthetic Workflow Overview

The synthesis begins with commercially available 4-bromoaniline. The first step is an N-acylation using 2-chloropropionyl chloride to form an α-chloro amide intermediate. This intermediate is then subjected to an intramolecular Friedel-Crafts alkylation using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to facilitate the ring closure and formation of the target oxindole.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and analytical steps to ensure the identity and purity of the final product.

Step 1: Synthesis of 2-Chloro-N-(4-bromophenyl)propanamide

-

Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-bromoaniline (10.0 g, 58.1 mmol) in anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0°C in an ice bath.

-

Acylation: Add pyridine (5.1 mL, 63.9 mmol, 1.1 eq) to the solution. Subsequently, add 2-chloropropionyl chloride (6.2 mL, 63.9 mmol, 1.1 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5°C.

-

Mechanistic Insight: Pyridine acts as a base to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion and preventing protonation of the starting aniline.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).

-

Work-up and Isolation: Upon completion, quench the reaction by adding 1 M HCl (50 mL). Separate the organic layer, and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide intermediate. This is often carried forward without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Reaction Setup: In a flame-dried 500 mL round-bottom flask, add aluminum chloride (AlCl₃) (17.1 g, 128 mmol, 2.2 eq). Cool the flask to 0°C and slowly add the crude 2-Chloro-N-(4-bromophenyl)propanamide from the previous step.

-

Expert Rationale: A molar excess of AlCl₃ is crucial. One equivalent coordinates with the amide carbonyl, activating it, while the second equivalent acts as the Lewis acid catalyst for the electrophilic aromatic substitution.

-

-

Cyclization: Heat the reaction mixture to 80°C and stir for 3 hours. The mixture will become a thick, dark slurry.

-

Quenching and Product Isolation: Cool the reaction to 0°C and carefully quench by slowly adding crushed ice, followed by concentrated HCl until the aluminum salts dissolve. This will generate a precipitate.

-

Purification: Filter the resulting solid and wash thoroughly with cold water. Recrystallize the crude solid from ethanol to afford this compound as a pure solid.

-

Characterization (Validation):

-

¹H NMR: Confirm the structure by analyzing the aromatic and aliphatic proton signals.

-

Mass Spectrometry: Verify the molecular weight by obtaining the mass spectrum, which should show the characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks).

-

Melting Point: Measure the melting point and compare it to literature values as a measure of purity.

-

Relevance in Drug Development and Research

This compound is not merely an academic curiosity; it is a highly valuable building block for the synthesis of complex molecules in drug discovery programs.

-

Scaffold for Kinase Inhibitors: The 3-substituted oxindole is a classic scaffold for inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases. The methyl group at the C3 position can project into hydrophobic pockets of an enzyme's active site, while the N1 and C2 positions provide key hydrogen bonding interactions.

-

Handle for Cross-Coupling Reactions: The bromine atom at the C6 position is a synthetic handle of immense strategic importance. It readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, alkyl, and amine substituents, enabling the rapid generation of diverse chemical libraries for high-throughput screening.

-

Introduction of Chirality: The C3 position is a stereocenter. The synthesis described produces a racemic mixture, which can be resolved or developed into an asymmetric synthesis. Access to single enantiomers is often critical for achieving desired biological activity and reducing off-target effects in drug candidates.

Conclusion

This compound is a strategically important heterocyclic compound that combines the privileged oxindole scaffold with key functional groups for further chemical elaboration. Its well-defined structure, predictable reactivity, and robust synthetic accessibility make it an indispensable tool for researchers and scientists in the field of medicinal chemistry. The methodologies and insights presented in this guide are intended to empower drug development professionals to effectively utilize this versatile building block in the creation of next-generation therapeutics.

References

- ChemicalBook. 6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis.

- BLDpharm. 158326-84-2|6-Bromo-3,3-dimethylindolin-2-one.

- LookChem. This compound.

Sources

Physical and chemical properties of 6-Bromo-3-methylindolin-2-one

An In-Depth Technical Guide to 6-Bromo-3-methylindolin-2-one

Introduction:

This compound is a heterocyclic organic compound featuring a core oxindole (indolin-2-one) scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules and approved pharmaceuticals. The strategic placement of a bromine atom at the 6-position and a methyl group at the 3-position imparts specific chemical properties and creates significant opportunities for synthetic diversification. The bromine atom serves as a versatile synthetic handle for introducing molecular complexity via cross-coupling reactions, while the methyl group at the C3 position establishes a chiral center, a critical feature for developing stereospecific therapeutic agents.

This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, reactivity, and its potential applications for researchers and professionals in the field of drug discovery and development.

Chemical Identity and Molecular Structure

The fundamental identity of a compound is rooted in its structure and nomenclature.

-

Chemical Name: this compound

-

Synonyms: 6-bromo-3-methyl-1,3-dihydroindol-2-one; 6-bromo-3-methyl-1,3-dihydro-2H-indol-2-one; NSC-131905[1]

-

Molecular Formula: C₉H₈BrNO

-

Canonical SMILES: CC1C2=C(C=C(C=C2)Br)NC1=O[1]

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are crucial for designing experimental conditions, including formulation and delivery systems.

| Property | Value | Source |

| Molecular Weight | 226.07 g/mol | Calculated |

| Exact Mass | 224.97893 u | [1] |

| Boiling Point | 317.3°C at 760 mmHg | [1] |

| Density | 1.535 g/cm³ | [1] |

| Flash Point | 145.7°C | [1] |

| Vapor Pressure | 0.00039 mmHg at 25°C | [1] |

| LogP | 2.64270 | [1] |

| pKa | 13.43 ± 0.40 (Predicted) | [1] |

| Storage | Sealed in a dry place at room temperature. | [1] |

Spectral Data

-

¹H NMR & ¹³C NMR: For the related compound 6-Bromo-3-methyl-1H-indole, characteristic peaks in ¹H NMR (500 MHz, CDCl₃) include a singlet for the indole NH proton (around δ 7.91), aromatic protons in the δ 7.0-7.6 region, and a methyl singlet around δ 2.32.[3] In ¹³C NMR (125 MHz, CDCl₃), signals for the bromine-bearing carbon and other aromatic carbons appear between δ 110-137, with the methyl carbon appearing around δ 9.63.[3] For this compound, one would expect the disappearance of the indole C2-H signal and the appearance of signals corresponding to the sp³-hybridized C3 atom bearing a methyl group and a proton.

-

Infrared (IR) Spectroscopy: The IR spectrum of the parent 6-bromo-2,3-dihydro-1H-indol-2-one shows characteristic absorptions for the N-H and C=O (amide) functional groups.[4] For the title compound, one would expect to see a strong carbonyl (C=O) stretch of the lactam at approximately 1700-1720 cm⁻¹ and an N-H stretch around 3200-3300 cm⁻¹.

-

Mass Spectrometry (MS): The exact mass of 224.97893 u is a key identifier.[1] High-resolution mass spectrometry (HRMS) would show a characteristic isotopic pattern for a single bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with two major peaks at [M]+ and [M+2]+.

Synthesis and Reactivity

Synthetic Pathway

While multiple synthetic routes can be envisioned, a high-yield approach involves the transformation of a substituted indole precursor. One documented pathway suggests the synthesis of (3-RS)-6-bromo-2,3-dihydro-3-methyl-1H-indole-2-one from 2,6-dibromo-3-methyl-indole with a reported yield of 98%.[1] Although the specific reaction conditions are proprietary, this transformation likely involves a selective hydrolysis or oxidation mechanism.

Caption: High-level synthetic workflow.

Chemical Reactivity and Derivatization Potential

The utility of this compound in drug discovery stems from the reactivity of its functional groups, which allow for controlled and predictable derivatization.

-

Aromatic Bromine (C6): This is the most versatile site for modification. The C-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a vast range of substituents (aryl, heteroaryl, alkyl, amino groups), enabling the systematic exploration of the structure-activity relationship (SAR).

-

Lactam Nitrogen (N1): The N-H group can be alkylated, acylated, or arylated under basic conditions. This modification is often used to modulate solubility, cell permeability, and target engagement.

-

Chiral Center (C3): The methyl group at the C3 position creates a stereocenter. The synthesis of enantiomerically pure forms is highly desirable in drug development to avoid off-target effects and improve therapeutic index. The proton at C3 can be deprotonated under strong basic conditions, allowing for the introduction of other substituents, although this can risk racemization.

Caption: Key sites for chemical derivatization.

Applications in Research and Drug Development

The oxindole core is a cornerstone in the development of kinase inhibitors, which are crucial in oncology and inflammation research. For example, the parent compound 6-Bromooxindole has been utilized in the synthesis of p38α inhibitors, which possess anti-inflammatory properties.[5] this compound serves as a critical building block to generate novel analogs with potentially improved potency, selectivity, and pharmacokinetic profiles. Its derivatives are of significant interest for screening against various therapeutic targets, including but not limited to:

-

Tyrosine Kinases (e.g., VEGFR, PDGFR)

-

Serine/Threonine Kinases (e.g., p38, CDKs)

-

Other enzymes and receptors where the oxindole motif can effectively mimic a native binding partner.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a laboratory setting. While specific toxicity data is limited, hazard information for the closely related 6-bromoindolin-2-one provides a strong basis for safety protocols.[6]

-

Hazard Statements:

-

Precautionary Measures:

-

Use only in a well-ventilated area.

-

Wear protective gloves, eye protection, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, well-ventilated place.[7]

-

References

-

PubChem. (n.d.). 6-Bromo-1-methylindoline-2,3-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-bromo-2,3-dihydro-1H-indol-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2,3-dihydro-1H-isoindol-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Shanghai udchem Agricultural Technology Co., Ltd. (n.d.). 6-BroMo-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-3-methyl-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-bromo-2,2-dimethylindolin-3-one (C10H10BrNO). Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Bromo-2-chloro-1-methyl-3-[N-methyl-N-(m-bromophenyl)amino]indole. Retrieved from [Link]

-

MDPI. (n.d.). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 6-bromo-3-phenyl-2-hexanone. Retrieved from [Link]

- Google Patents. (n.d.). CN104292145A - Preparation method of 6-bromoindole derivative.

-

Anvia. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-3-methyl-2-hexanone. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2-Butanone, 1-bromo-3,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. 90725-50-1|this compound|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. 6-bromo-2,3-dihydro-1H-indol-2-one | C8H6BrNO | CID 2773289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 99365-40-9|6-Bromoindolin-2-one|BLD Pharm [bldpharm.com]

- 7. This compound [chemdict.com]

An In-Depth Technical Guide to 6-Bromo-3-methylindolin-2-one: A Key Intermediate in Modern Drug Discovery

Foreword: The Strategic Importance of the Indolinone Scaffold

The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its rigid, bicyclic structure provides a three-dimensional framework that can be precisely decorated with functional groups to engage with various biological targets. Within this important class of molecules, halogenated derivatives serve as exceptionally versatile intermediates, enabling a wide array of cross-coupling reactions for the synthesis of complex molecular architectures. This guide focuses on a particularly valuable building block: 6-Bromo-3-methylindolin-2-one. Its strategic placement of a bromine atom on the benzene ring and a methyl group at the stereogenic C3 position makes it a crucial precursor in the development of targeted therapeutics, most notably protein kinase inhibitors. This document provides a comprehensive overview of its chemical properties, synthesis, and critical role in pharmaceutical research and development.

Core Molecular Profile

This compound is a derivative of oxindole characterized by a bromine substituent at the 6-position and a methyl group at the 3-position of the indolin-2-one core.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is essential for its use in synthetic chemistry, enabling accurate calculations for reaction stoichiometry and informing purification strategies.

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrNO | [1] |

| Molecular Weight | 226.07 g/mol | [1] |

| CAS Number | 90725-50-1 | [1] |

| Appearance | Solid (form may vary) | |

| Boiling Point | 317.3 °C at 760 mmHg | [1] |

| Density | 1.535 g/cm³ | [1] |

| Flash Point | 145.7 °C | [1] |

| LogP | 2.64 | [1] |

| Canonical SMILES | CC1C2=C(C=C(C=C2)Br)NC1=O | [1] |

Synthesis and Mechanistic Considerations

The primary route to this compound involves the direct methylation of the C3 position of the 6-bromooxindole precursor. This seemingly straightforward alkylation requires careful control of reaction conditions to achieve high selectivity and yield, avoiding common side reactions such as N-alkylation or dialkylation.

Key Precursor: 6-Bromooxindole

The synthesis logically begins with 6-bromooxindole (CAS: 99365-40-9), a commercially available or synthetically accessible starting material.[2] This precursor is itself a valuable intermediate, used in the synthesis of various p38α kinase inhibitors with anti-inflammatory activity.[3]

Synthetic Workflow: C3-Alkylation

The introduction of the methyl group at the C3 position is typically achieved via an enolate intermediate. The causality behind this choice is rooted in the acidity of the proton at the C3 position, which is alpha to the carbonyl group, making it susceptible to deprotonation by a suitable base.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on established methodologies for the alkylation of oxindoles.[4] Researchers should consult primary literature and perform appropriate safety assessments before implementation.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)).

-

Deprotonation: Add 6-bromooxindole (1.0 eq) to the solvent. Cool the mixture to 0 °C in an ice bath. Add a strong base, such as Sodium Hydride (NaH, 1.1 eq) or Lithium Diisopropylamide (LDA), portion-wise. The choice of base is critical; NaH is a common and effective choice for forming the sodium enolate. Stir the mixture at this temperature for 30-60 minutes to ensure complete enolate formation.

-

Alkylation: While maintaining the temperature at 0 °C, add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe. The electrophilic methyl iodide is readily attacked by the nucleophilic enolate.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield pure this compound.

Structural Validation (Predicted Spectroscopic Data)

-

¹H NMR (DMSO-d₆, 500 MHz): Expected chemical shifts (δ) would include a singlet for the N-H proton (around 10.5-11.0 ppm), aromatic protons on the substituted benzene ring (multiplets between 7.0-7.5 ppm), a quartet for the proton at the C3 position (around 3.5-3.8 ppm), and a doublet for the methyl group at C3 (around 1.4-1.6 ppm).

-

¹³C NMR (DMSO-d₆, 125 MHz): Key signals would be the carbonyl carbon (C2) around 175-180 ppm, aromatic carbons (including the carbon attached to bromine, C6, which would appear around 115-120 ppm), the chiral C3 carbon at approximately 40-45 ppm, and the methyl carbon around 15-20 ppm.

-

Mass Spectrometry (ESI-MS): The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M+H]⁺ at m/z 226.0 and 228.0, with approximately equal intensity.

Applications in Drug Development: A Gateway to Kinase Inhibitors

The true value of this compound lies in its role as a strategic intermediate in the synthesis of high-value pharmaceutical agents, particularly protein kinase inhibitors. The indolin-2-one core is a well-established "hinge-binding" motif that mimics the adenine region of ATP, allowing it to dock into the active site of many kinases.

Role in the Synthesis of Sunitinib Analogues

Sunitinib, an oral multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, is a prime example of a drug built upon the indolin-2-one scaffold.[7] The synthesis of Sunitinib and its numerous analogues often involves a Knoevenagel condensation between a substituted oxindole and a pyrrole-carboxaldehyde.

This compound is an ideal precursor for creating novel Sunitinib analogues. The bromine atom at the C6 position serves as a chemical handle for introducing further diversity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the exploration of the structure-activity relationship (SAR) at this position.[7][8]

Caption: Role of this compound in kinase inhibitor synthesis.

The development of novel indolin-2-one derivatives is a highly active area of research aimed at improving potency, selectivity, and pharmacokinetic profiles, or overcoming drug resistance.[9][10] The use of precursors like this compound is central to these efforts.

Safety and Handling

As a halogenated organic compound and potential irritant, proper safety protocols must be strictly followed when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11]

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure and reactive handles provide chemists with a reliable and versatile platform for the synthesis of complex molecules with therapeutic potential. As the demand for more selective and potent kinase inhibitors continues to grow, the strategic importance of intermediates like this compound will undoubtedly increase, solidifying its place as a cornerstone of modern drug discovery pipelines.

References

-

LookChem. This compound. [Link]

-

PubChem. 6-Bromooxindole. [Link]

-

Ghandi, M., et al. Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Bioinorganic Chemistry and Applications, 2013. [Link]

-

B-Bridge International, Inc. This compound Safety Information. [Link]

-

Li, X., et al. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 2015. [Link]

- Google Patents. Pyrrole substituted 2-indolinone protein kinase inhibitors.

-

Gaber, N.N., et al. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie, 2020. [Link]

-

Abdel-Maksoud, M.S., et al. Novel 2-indolinone thiazole hybrids as sunitinib analogues: Design, synthesis, and potent VEGFR-2 inhibition with potential anti-renal cancer activity. European Journal of Medicinal Chemistry, 2020. [Link]

-

Ghodsi, R., et al. New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation. Bioorganic Chemistry, 2025. [Link]

-

Bán, L., et al. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 2019. [Link]

-

Fábián, L., et al. 3,3-Bis(hydroxyaryl)oxindoles and Spirooxindoles Bearing a Xanthene Moiety: Synthesis, Mechanism, and Biological Activity. The Journal of Organic Chemistry, 2025. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 6-bromo-2,3-dihydro-1H-indol-2-one | C8H6BrNO | CID 2773289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 2-indolinone thiazole hybrids as sunitinib analogues: Design, synthesis, and potent VEGFR-2 inhibition with potential anti-renal cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 6-bromoindole | Semantic Scholar [semanticscholar.org]

The Indolinone Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The indolin-2-one, or oxindole, is a bicyclic heterocyclic compound featuring a fused benzene and pyrrolidinone ring system.[1] In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The indolinone core is a quintessential example of such a structure.[2] Its remarkable versatility stems from a combination of favorable physicochemical properties, synthetic tractability, and the ability to present functional groups in a precise three-dimensional orientation, enabling potent and selective interactions with a wide array of biological targets.[3][4]

Initially recognized in various indole alkaloids, the indolinone scaffold has become a cornerstone of modern drug design, particularly in oncology.[2][5] Its true potential was unlocked with the discovery that 3-substituted indolinones could act as potent inhibitors of protein kinases, a class of enzymes crucial for cellular signaling and frequently dysregulated in diseases like cancer.[6] This guide provides a comprehensive technical overview of the indolinone scaffold, delving into its core chemical characteristics, key biological activities, structure-activity relationships (SAR), and the foundational synthetic methodologies that underpin its utility in drug discovery.

Core Physicochemical and Structural Characteristics

The power of the indolinone scaffold lies in its elegant simplicity and inherent chemical features that make it an ideal starting point for inhibitor design.

-

Hydrogen Bonding Capability: The core structure contains a lactam moiety with an N-H group that acts as a hydrogen bond donor and a carbonyl group (C=O) that serves as a hydrogen bond acceptor.[4] This dual functionality is critical for its most common mechanism of action: anchoring within the ATP-binding site of protein kinases by forming canonical hydrogen bonds with the "hinge region" of the enzyme.[7]

-

Structural Rigidity and Planarity: The fused ring system provides a rigid, largely planar core that minimizes conformational entropy upon binding, a thermodynamically favorable event. This rigidity allows for the precise positioning of substituents to engage with specific pockets within a target protein.

-

Tunable Properties: The scaffold itself is a compact, low-molecular-weight entity, providing an excellent foundation for building molecules that adhere to drug-likeness principles, such as Lipinski's Rule of Five.[5][8] Its properties, including solubility and lipophilicity, can be readily modulated through substitutions on the aromatic ring and at the C3 position.[9]

| Drug Name | Key Kinase Targets | Approved Indications (Selected) |

| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET | Renal Cell Carcinoma (RCC), Gastrointestinal Stromal Tumor (GIST) [10] |

| Nintedanib | VEGFRs, PDGFRs, FGFRs | Idiopathic Pulmonary Fibrosis (IPF), certain ILDs, NSCLC [11][12] |

| Axitinib | VEGFRs 1, 2, 3 | Advanced Renal Cell Carcinoma (RCC) |

| Regorafenib | VEGFRs, TIE2, PDGFR-β, FGFR, KIT, RET | Metastatic Colorectal Cancer, GIST, Hepatocellular Carcinoma |

| Semaxanib (SU5416) | VEGFR-2, KIT, FLT3 | Investigational (Pioneering indolinone inhibitor) [13] |

Structure-Activity Relationship (SAR): A Blueprint for Design

The development of potent and selective indolinone inhibitors is guided by well-established SAR principles. The scaffold can be conceptually divided into three key regions, and modifications to each have predictable consequences on biological activity. [9]

-

The Indolinone Core (Region A): As discussed, this region is the primary anchor. Its lactam moiety forms essential hydrogen bonds with the kinase hinge region. The indolin-2-one core is considered necessary for the inhibition of targets like VEGFRs. [9]2. The C3-Substituent (Region B): This is the most critical position for determining potency and selectivity. [9]Typically, a linker, often an exocyclic double bond (=CH-), connects the core to another (hetero)aromatic ring. This appended ring system projects into a more variable region of the ATP-binding site, and its nature dictates the inhibitor's selectivity profile. For example, pyrrole-indoline-2-ones were among the first structures identified as potent kinase inhibitors. [6][13]3. The Side Chain (Region C): A flexible side chain, frequently containing a basic nitrogen atom (e.g., a diethylaminoethyl group as in Sunitinib), is often attached to the C3-substituent. [14]This chain extends towards the solvent-exposed region of the binding pocket and is crucial for optimizing physicochemical properties, particularly aqueous solubility, which is vital for oral bioavailability. [14]4. Oxindole Ring Substitutions (Region D): Substitutions on the benzene portion of the indolinone scaffold, particularly at the C5 and C6 positions, are used to fine-tune potency, selectivity, and metabolic stability. [7][15]For instance, adding a chlorine or a propionic acid moiety can dramatically increase biochemical potency against certain kinases. [15]

Experimental Protocols: Synthesis and Evaluation

The synthetic accessibility of the indolinone scaffold is a key reason for its widespread use. The following protocols describe a generalized synthesis via Knoevenagel condensation and a standard method for evaluating kinase inhibitory activity.

Protocol 1: General Synthesis of 3-Substituted Indolinones

Objective: To synthesize a 3-substituted indolinone derivative via Knoevenagel condensation of an oxindole and an aromatic aldehyde. This is a foundational method for creating the core structure of many indolinone-based inhibitors. [16]

Methodology:

-

Reactant Preparation: In a round-bottom flask, combine the desired oxindole (1.0 eq) and the corresponding aromatic aldehyde (1.0-1.2 eq).

-

Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to dissolve or suspend the reactants.

-

Catalyst Introduction: Add a catalytic amount of a base, typically a secondary amine like piperidine or pyrrolidine (e.g., 0.1 eq). The base facilitates the deprotonation of the oxindole at the C3 position, initiating the condensation.

-

Reaction Conditions: Equip the flask with a condenser and heat the mixture to reflux. The reaction time can vary from 2 to 24 hours, depending on the reactivity of the substrates.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them using Thin-Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature or in an ice bath. The desired product often precipitates out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold solvent to remove residual catalyst and impurities. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate). The final product's identity and purity should be confirmed by analytical techniques such as NMR spectroscopy and Mass Spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect and potency (e.g., IC₅₀ value) of a synthesized indolinone compound on the enzymatic activity of a target tyrosine kinase. [17] Methodology:

-

Reagents:

-

Recombinant human kinase domain (e.g., VEGFR-2, PDGFR-β).

-

Specific peptide substrate for the kinase.

-

Adenosine-5'-triphosphate (ATP), often radiolabeled ([γ-³²P]ATP) or used in a system with a phosphospecific antibody.

-

Test compound (indolinone derivative) dissolved in DMSO at various concentrations.

-

Assay buffer (containing MgCl₂, MnCl₂, DTT, etc.).

-

-

Procedure (Example using radioactive detection):

-

In a 96-well plate, add the assay buffer, the peptide substrate, and the test compound at serially diluted concentrations.

-

Initiate the kinase reaction by adding the recombinant kinase enzyme and [γ-³²P]ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 15-60 minutes) to allow for substrate phosphorylation.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot an aliquot of the reaction mixture onto a phosphocellulose filter paper or membrane.

-

Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated radiolabel (³²P) on the membrane using a scintillation counter. This value is directly proportional to the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value—the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Conclusion and Future Perspectives

The indolinone scaffold is a testament to the power of privileged structures in medicinal chemistry. Its simple yet elegant framework provides the ideal foundation for creating highly potent and selective enzyme inhibitors. From the pioneering multi-kinase inhibitor Sunitinib to the anti-fibrotic agent Nintedanib, indolinone-based drugs have had a transformative impact on patient care in oncology and beyond. [18][11] The versatility of the scaffold is far from exhausted. [1]Ongoing research continues to explore novel derivatives targeting a wide range of biological processes, including neurodegeneration, inflammation, and infectious diseases. [19][20][21]As our understanding of disease biology deepens and synthetic methodologies advance, the indolinone core is certain to remain a vital and enduring scaffold in the quest for new and more effective medicines.

References

- PubMed. (n.d.). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib.

- Ingenta Connect. (n.d.). Indolinones as Promising Scaffold as Kinase Inhibitors: A Review.

- Wikipedia. (n.d.). Sunitinib.

- Wikipedia. (n.d.). Nintedanib.

- PubMed. (n.d.). Indolinones as Promising Scaffold as Kinase Inhibitors: A Review.

- PubMed. (2015, March 5). Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis.

- Boehringer Ingelheim Portal for HealthCare Professionals. (n.d.). Mechanism of Action | OFEV® (nintedanib) capsules.

- Scirp.org. (n.d.). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Sunitinib Malate?.

- ResearchGate. (n.d.). Sunitinib's mechanism of action. Sunitinib is an inhibitor for various....

- (2025, August 20). How does Ofev (nintedanib) work in the treatment of idiopathic pulmonary fibrosis (IPF)?.

- PubMed. (n.d.). Indolinone tyrosine kinase inhibitors block Kit activation and growth of small cell lung cancer cells.

- PMC - NIH. (2016, September 8). Sunitinib: the antiangiogenic effects and beyond.

- Benchchem. (n.d.). Nintedanib's Mechanism of Action in Idiopathic Pulmonary Fibrosis: A Technical Guide.

- AACR Journals. (n.d.). Indolinone Tyrosine Kinase Inhibitors Block Kit Activation and Growth of Small Cell Lung Cancer Cells1.

- (n.d.). Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents.

- PubMed. (n.d.). Synthesis and structure-activity relationship studies of 3-substituted indolin-2-ones as effective neuroprotective agents.

- PubMed. (2020, September 3). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents.

- MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents.

- (2016, May 24). Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads.

- ACS Publications. (n.d.). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120) | Journal of Medicinal Chemistry.

- ResearchGate. (2025, August 8). Indolinones as Promising Scaffold as Kinase Inhibitors: A Review.

- PubMed. (2014, September 12). Indolinone-based acetylcholinesterase inhibitors: synthesis, biological activity and molecular modeling.

- MDPI. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.

- MDPI. (2021, October 16). Synthesis and Biological Evaluation of New Bis-Indolinone Derivatives Endowed with Cytotoxic Activity.

- (n.d.). 2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014).

- (2012, February 1). Indolinones as Promising Scaffold as Kinase Inhibitors: A Review.

- PubMed. (2017, July 1). Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study.

- Organic Chemistry Portal. (n.d.). Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination.

- Organic Chemistry Portal. (n.d.). Synthesis of indolines.

- Semantic Scholar. (n.d.). [PDF] An unprecedented protocol for the synthesis of 3-hydroxy-3-phenacyloxindole derivatives with indolin-2-ones and α-substituted ketones.

- NIH. (2025, April 14). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.

- ResearchGate. (n.d.). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions.

- (n.d.). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity.

- ResearchGate. (n.d.). Synthesis and biological activities of some indoline derivatives.

- (2025, August 6). Treatment of chemoresistant cell lines with indolinone-based small molecules.

- SciSpace. (n.d.). Indolinones as promising scaffold as kinase inhibitors: a review.

- PubMed. (n.d.). Discovery of novel indolinone-based, potent, selective and brain penetrant inhibitors of LRRK2.

- ResearchGate. (n.d.). Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11.

- Benchchem. (n.d.). Pharmacokinetics of Indole Derivatives: A Technical Guide.

- PMC - NIH. (2023, February 1). Development and Application of Indolines in Pharmaceuticals.

- PubMed. (n.d.). In vivo screening and toxicity studies of indolinone incorporated thiosemicarbazone, thiazole and piperidinosulfonyl moieties as anticonvulsant agents.

Sources

- 1. 2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sunitinib - Wikipedia [en.wikipedia.org]

- 11. Nintedanib - Wikipedia [en.wikipedia.org]

- 12. pro.boehringer-ingelheim.com [pro.boehringer-ingelheim.com]

- 13. Indolinones as Promising Scaffold as Kinase Inhibitors: A Review: Ingenta Connect [ingentaconnect.com]

- 14. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and structure-activity relationship studies of 3-substituted indolin-2-ones as effective neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

Stereochemistry of 3-substituted indolin-2-ones

An In-Depth Technical Guide on the Stereochemistry of 3-Substituted Indolin-2-ones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indolin-2-one, or oxindole, scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and pharmacologically active compounds. The stereochemical orientation of substituents at the C3 position, often a chiral center, profoundly influences the biological activity of these molecules. This technical guide provides a comprehensive overview of the stereochemistry of 3-substituted indolin-2-ones, with a focus on modern synthetic strategies for controlling stereochemistry, robust analytical techniques for its determination, and the underlying principles that govern these methodologies. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development.

The Significance of Stereochemistry in 3-Substituted Indolin-2-ones

The oxindole core is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[1][2][3][4] A critical determinant of the therapeutic efficacy and selectivity of these compounds is the three-dimensional arrangement of atoms at the C3 position. When this carbon is a stereocenter, the resulting enantiomers or diastereomers can exhibit dramatically different pharmacological profiles.[5] For instance, specific enantiomers of 3-substituted indolin-2-ones have been identified as potent and selective inhibitors of various receptor tyrosine kinases (RTKs), highlighting the importance of absolute stereochemical control in designing targeted therapies.[1][2][6][7] The development of robust and efficient methods for the enantioselective synthesis of these compounds is, therefore, a paramount objective in contemporary drug discovery.[8][9]

Strategies for Enantioselective Synthesis

The construction of the chiral C3-stereocenter in indolin-2-ones with high enantiopurity has been a focal point of extensive research. The primary strategies employed can be broadly categorized into metal-catalyzed reactions, organocatalytic methods, and the use of chiral auxiliaries.

Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis offers a powerful toolkit for the enantioselective synthesis of 3-substituted indolin-2-ones. Chiral metal complexes can create a chiral environment around the reacting substrates, effectively directing the formation of one enantiomer over the other.

-

Palladium-Catalyzed Reactions: Palladium catalysts have been successfully employed in the asymmetric allylation of 3-O-Boc-oxindoles, yielding 3-allyl-3-hydroxyoxindoles with high enantioselectivities (up to 97% ee) and diastereoselectivities.[10] Additionally, palladium-catalyzed intramolecular C-H functionalization of α-chloroacetanilides provides an efficient route to oxindoles.[11]

-

Iridium-Catalyzed Reactions: Cationic iridium complexes, in conjunction with chiral ligands, have been shown to catalyze the asymmetric intramolecular hydroarylation of α-ketoamides, affording 3-substituted 3-hydroxy-2-oxindoles with excellent enantioselectivities (up to 98% ee).[10]

-

Scandium-Catalyzed Reactions: Chiral Scandium(III)-N,N'-dioxide complexes have proven to be highly effective catalysts for the enantioselective α-amination of 3-substituted 2-oxindoles with azodicarboxylates, providing 3-amino-2-oxindole derivatives in high yields and up to 99% ee.[12]

Organocatalytic Asymmetric Synthesis

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has emerged as a versatile and environmentally benign alternative to metal catalysis.[5] A variety of organocatalytic approaches have been developed for the synthesis of chiral 3-substituted indolin-2-ones.

-

Amine Catalysis: Chiral primary and secondary amines, such as those derived from cinchona alkaloids or prolinol, can activate substrates through the formation of enamines or iminium ions. This strategy has been successfully applied to the intramolecular Michael addition for the synthesis of 2,3-disubstituted indolines with excellent enantioselectivities (up to 99% ee).[13][14]

-

Brønsted Acid Catalysis: Chiral phosphoric acids have been utilized in the catalytic enantioselective synthesis of spirooxindoles through the oxidative rearrangement of indoles.[15] They have also been employed in the asymmetric dearomatization of 2,3-disubstituted indoles to produce chiral indolenines and fused indolines.[16]

-

Hydrogen-Bonding Catalysis: Bifunctional catalysts, such as chiral squaramides and thioureas, which can activate both the nucleophile and the electrophile through hydrogen bonding, are highly effective in promoting enantioselective reactions. For example, cinchona alkaloid-derived squaramides catalyze the Mannich reaction of N-Boc-isatin imines to produce chiral 3-amino-2-oxindoles with high yields and enantioselectivities (90-99% ee).[17]

Spirooxindole Synthesis

Spirooxindoles, which feature a spirocyclic system at the C3 position, are a particularly important class of 3-substituted indolin-2-ones due to their prevalence in natural products and their significant biological activities.[18][19] The enantioselective synthesis of these structurally complex molecules is a considerable challenge.[8][9] Cascade or tandem reactions, often catalyzed by organocatalysts, provide an efficient means to construct these intricate architectures with high stereocontrol.[20] For instance, a Mg(OTf)2-catalyzed asymmetric Michael addition/cyclization cascade reaction has been developed for the synthesis of bispiro[indanedione-oxindole-3,2'-pyrrolidinyl] derivatives with up to 99% ee.[20]

Stereochemical Analysis and Characterization

The unambiguous determination of the stereochemistry of 3-substituted indolin-2-ones is crucial for understanding their structure-activity relationships. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers. The chemical shifts and coupling constants of protons in the vicinity of the chiral center can provide valuable information about their spatial arrangement.[21] However, for some classes of 3-substituted indolin-2-ones, such as 3-acylidene 2-oxindoles, the narrow chemical shift range can lead to erroneous assignments of E/Z-geometrical isomers.[22][23][24]

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for determining the enantiomeric excess (ee) of a chiral compound. By using a chiral stationary phase, the two enantiomers can be separated and quantified.

-

UV-Vis Spectroscopy: For 3-acylidene 2-oxindoles, UV-Vis spectroscopy can be a more reliable method than NMR for assigning alkene stereochemistry. The twisted conformation of the Z-isomers leads to reduced conjugation and a hypsochromic (blue-shifted) absorbance compared to the E-isomers.[22][24]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides an absolute and unambiguous determination of the three-dimensional structure of a molecule, including the absolute configuration of all stereocenters.[23]

Data Presentation

Table 1: Comparison of Catalytic Methods for the Synthesis of Chiral 3-Amino-2-oxindoles

| Catalyst/Method | Reaction Type | Yield (%) | Enantioselectivity (ee %) | Diastereomeric Ratio (dr) | Reference |

| Cinchona Alkaloid-Derived Squaramide | Mannich Reaction | 78-99 | 90-99 | - | [17] |

| β-Isocupreidine | Aza-Morita–Baylis–Hillman | 48-83 | 95-98 | - | [17] |

| Chiral Monoamidine | Aza-Henry Reaction | up to 95 | up to 96 | up to 99:1 | [25] |

| Chiral Sc(OTf)3/N,N'-dioxide | α-Amination | up to 98 | up to 99 | - | [12] |

Experimental Protocols

Representative Protocol for Organocatalytic Asymmetric aza-Henry Reaction

This protocol is adapted from the work of Cozzi et al. on the synthesis of chiral 3-substituted 3-amino-2-oxindoles using a chiral monoamidine catalyst.[25]

-

To a stirred solution of the N-Boc isatin-derived ketimine (0.1 mmol) in toluene (1.0 mL) at room temperature, add the aryl nitromethane (0.12 mmol).

-

Add the chiral monoamidine catalyst (5 mol%).

-

Stir the reaction mixture at room temperature for the time indicated by TLC monitoring.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to afford the desired 3-substituted 3-amino-2-oxindole.

-

Determine the enantiomeric excess by chiral HPLC analysis.

General Procedure for Chiral HPLC Analysis

-

Prepare a stock solution of the racemic product and a solution of the enantioenriched product in the mobile phase.

-

Select a suitable chiral column (e.g., Daicel Chiralpak IA, IB, IC, etc.).

-

Equilibrate the column with the mobile phase (typically a mixture of n-hexane and isopropanol) at a constant flow rate.

-

Inject the racemic sample to determine the retention times of the two enantiomers.

-

Inject the enantioenriched sample and integrate the peak areas of the two enantiomers to calculate the enantiomeric excess.

Visualization

Proposed Mechanism for the Asymmetric aza-Henry Reaction

Caption: Proposed bifunctional activation mechanism in the chiral monoamidine-catalyzed aza-Henry reaction.

Experimental Workflow for Synthesis and Analysis

Caption: General workflow for the synthesis and stereochemical analysis of chiral 3-substituted indolin-2-ones.

Conclusion

The stereochemistry of 3-substituted indolin-2-ones is a critical aspect of their design and development as therapeutic agents. This guide has provided an overview of the state-of-the-art in this field, covering enantioselective synthetic methodologies, analytical techniques for stereochemical determination, and the underlying principles that guide these practices. The continued development of novel and efficient catalytic systems, coupled with a deeper understanding of reaction mechanisms, will undoubtedly lead to the discovery of new and more potent indolin-2-one-based drugs with precisely controlled stereochemistry.

References

-

Badillo, J. J., Hanhan, N. V., & Franz, A. K. (2010). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Current opinion in drug discovery & development, 13(6), 758–776. [Link]

-

Li, W., et al. (2020). Enantioselective Synthesis of Spirooxindole Derivatives through Lewis Acid-Catalyzed Michael Addition/Cyclization Cascade. The Journal of Organic Chemistry, 85(15), 9877–9887. [Link]

-

Ball-Jones, N. R., Badillo, J. J., & Franz, A. K. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry, 10(28), 5165–5181. [Link]

-

Franz, A. K., et al. (2012). Strategies for the Enantioselective Synthesis of Spirooxindoles. Organic & Biomolecular Chemistry, 10(28), 5165-5181. [Link]

-

Wang, Q., et al. (2021). Catalytic Enantioselective Synthesis of Spirooxindoles by Oxidative Rearrangement of Indoles. Angewandte Chemie International Edition, 60(11), 5871-5875. [Link]

-

Almeida, A., et al. (2017). Synthesis of chiral 3-substituted 3-amino-2-oxindoles through enantioselective catalytic nucleophilic additions to isatin imines. Beilstein Journal of Organic Chemistry, 13, 1185–1209. [Link]

-

Chen, J-R., et al. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry, 12, 955-985. [Link]

-

Cozzi, P. G., et al. (2021). Chiral Monoamidines as Effective Organocatalysts for the Stereoselective Synthesis of Oxindoles under Homogeneous and Heterogeneous Conditions. The Journal of Organic Chemistry, 86(24), 18018-18030. [Link]

-

Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588–2603. [Link]

-

Wei, Y., et al. (2010). Organocatalytic Asymmetric Synthesis of Substituted 3-Hydroxy-2-oxindoles via Morita−Baylis−Hillman Reaction. Journal of the American Chemical Society, 132(42), 14757-14759. [Link]

-

Ricci, A., & Zard, S. Z. (Eds.). (2017). Asymmetric Synthesis of 3,3-Disubstituted Oxindoles. Wiley. [Link]

-

Sun, L., et al. (1999). Design, Synthesis, and Evaluations of Substituted 3-[(3- or 4-Carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as Inhibitors of VEGF, FGF, and PDGF Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 42(25), 5120–5130. [Link]

-

Chen, J-R., et al. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry, 12, 955-985. [Link]

-

Hennessy, E. J., & Buchwald, S. L. (2003). A General and Mild Palladium-Catalyzed Synthesis of Oxindoles: A Kinetic Study of the Effect of the N-Aryl Substituent. Journal of the American Chemical Society, 125(40), 12084–12085. [Link]

-

Ricci, A., & Zard, S. Z. (Eds.). (2017). Asymmetric Synthesis of 3,3-Disubstituted Oxindoles. Wiley. [Link]

-

Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588–2603. [Link]

-

Various Authors. (2015). Asymmetric Synthesis of Chiral 3,3‐Disubstituted Oxindoles Using Isatin as Starting Material. Asian Journal of Organic Chemistry, 4(8), 734-750. [Link]

-

Various Authors. (2021). Chiral dispirooxindoles compounds with relevant biological activity. ResearchGate. [Link]

-

Sun, L., et al. (1999). Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases. Journal of Medicinal Chemistry, 42(25), 5120–5130. [Link]

-

Wang, Q., et al. (2015). One-Step Synthesis of Chiral Oxindole-type Analogues with Potent Anti-inflammatory and Analgesic Activities. Scientific Reports, 5, 13768. [Link]

-

Unciti-Broceta, A., et al. (2014). Studies on the stereochemical assignment of 3-acylidene 2-oxindoles. Organic & Biomolecular Chemistry, 12(22), 3586–3591. [Link]

-

Xu, C., Liu, Y., & Zhao, G. (2022). The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. Current Medicinal Chemistry, 29(11), 1891-1919. [Link]

-

Unciti-Broceta, A., et al. (2014). Studies on the stereochemical assignment of 3-acylidene 2-oxindoles. Organic & Biomolecular Chemistry, 12(22), 3586-3591. [Link]

-

Various Authors. (2021). Asymmetric Synthesis of 3,3-Disubstituted Isoindolinones Enabled by Organocatalytic Functionalization of Tertiary Alcohols. ResearchGate. [Link]

-

Various Authors. (2023). Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. Molecules, 28(22), 7629. [Link]

-

Unciti-Broceta, A., et al. (2014). Studies on the stereochemical assignment of 3-acylidene 2-oxindoles. Organic & Biomolecular Chemistry, 12(22), 3586-3591. [Link]

-

Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14936-14972. [Link]

-

Wang, Y., et al. (2018). Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. Organic & Biomolecular Chemistry, 16(2), 271-279. [Link]

-

Ritchie, B. L., et al. (2020). Preparation of spirocyclic oxindoles by cyclisation of an oxime to a nitrone and dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 16, 2302–2309. [Link]

-

Feng, X., et al. (2010). Highly enantioselective synthesis of 3-amino-2-oxindole derivatives: catalytic asymmetric alpha-amination of 3-substituted 2-oxindoles with a chiral scandium complex. Chemistry, 16(22), 6632-7. [Link]

-

Liu, Z-M., et al. (2023). The structure-based optimization of 3-substituted indolin-2-one derivatives as potent and isoform-selective c-Jun N-terminal kinase 3 (JNK3) inhibitors and biological evaluation. European Journal of Medicinal Chemistry, 250, 115167. [Link]

-

Chen, J., et al. (2016). Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization. Organic & Biomolecular Chemistry, 14(37), 8757-8760. [Link]

-

Wang, Y., et al. (2018). Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. Organic & Biomolecular Chemistry, 16(2), 271-279. [Link]

-

Various Authors. (2018). Proton NMR spectra of purified and synthesized 3-hydroxy-oxindole. ResearchGate. [Link]

-

Various Authors. (2016). Enantioselective Michael Addition of 3-Aryl-Substituted Oxindoles to Methyl Vinyl Ketone Catalyzed by a Binaphthyl-Modified Bifunctional Organocatalyst. Molecules, 21(7), 856. [Link]

-

Various Authors. (2014). Synthesis, structure-activity relationship and crystallographic studies of 3-substituted indolin-2-one RET inhibitors. ResearchGate. [Link]

-

Clayden, J., et al. (2017). Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. White Rose Research Online. [Link]

-

Wang, L., et al. (2019). Organocatalytic Asymmetric α-Sulfenylation of 2-Substituted Indolin-3-ones: A Strategy for the Synthesis of Chiral 2,2-Disubstituted Indole-3-ones with S- and N-Containing Heteroquaternary Carbon Stereocenter. The Journal of Organic Chemistry, 84(12), 8095-8104. [Link]

-

Wang, L., et al. (2019). Organocatalytic Asymmetric α‑Sulfenylation of 2‑Substituted Indolin-3-ones: A Strategy for the Synthesis of Chiral 2,2-Disubstituted Indole-3-ones with S- and N‑Containing Heteroquaternary Carbon Stereocenter. ACS Figshare. [Link]

-

Dounay, A. B., & Humphrey, J. M. (2005). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization. Journal of the American Chemical Society, 127(22), 8034–8035. [Link]

-

Jana, A., & Biju, A. T. (2020). Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives. Organic & Biomolecular Chemistry, 18(44), 8933-8951. [Link]

-

Wang, L., et al. (2019). Organocatalytic Asymmetric α-Sulfenylation of 2-Substituted Indolin-3-ones: A Strategy for the Synthesis of Chiral 2,2-Disubstituted Indole-3-ones with S- and N-Containing Heteroquaternary Carbon Stereocenter. The Journal of Organic Chemistry, 84(12), 8095-8104. [Link]

-

Various Authors. (2024). Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. RSC Advances, 14(24), 17136-17140. [Link]

-

Various Authors. (2020). Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. Molecules, 25(21), 5129. [Link]

-

Various Authors. (2016). Design and synthesis of novel 3,5-substituted indolin-2-one derivatives. ResearchGate. [Link]

-

Various Authors. (2024). Synthetic scheme and structures of 3-substituted-indolin-2-one derivatives. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. One-Step Synthesis of Chiral Oxindole-type Analogues with Potent Anti-inflammatory and Analgesic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Strategies for the enantioselective synthesis of spirooxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. shu.elsevierpure.com [shu.elsevierpure.com]

- 10. Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Highly enantioselective synthesis of 3-amino-2-oxindole derivatives: catalytic asymmetric alpha-amination of 3-substituted 2-oxindoles with a chiral scandium complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Catalytic Enantioselective Synthesis of Spirooxindoles by Oxidative Rearrangement of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BJOC - Synthesis of chiral 3-substituted 3-amino-2-oxindoles through enantioselective catalytic nucleophilic additions to isatin imines [beilstein-journals.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Studies on the stereochemical assignment of 3-acylidene 2-oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Studies on the stereochemical assignment of 3-acylidene 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00496E [pubs.rsc.org]

- 24. Studies on the stereochemical assignment of 3-acylidene 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. Chiral Monoamidines as Effective Organocatalysts for the Stereoselective Synthesis of Oxindoles under Homogeneous and Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]